molecular formula C7H8FNO2S B2696740 5-Ethylpyridine-3-sulfonyl fluoride CAS No. 2137620-06-3

5-Ethylpyridine-3-sulfonyl fluoride

Cat. No.: B2696740
CAS No.: 2137620-06-3
M. Wt: 189.2
InChI Key: HGIOAVOSXGCZII-UHFFFAOYSA-N
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Description

5-Ethylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol It is characterized by the presence of an ethyl group at the 5-position of the pyridine ring and a sulfonyl fluoride group at the 3-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method is the reaction of 5-ethylpyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction may require the use of a catalyst and specific temperature and pressure conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired product but often involve the use of solvents and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylpyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring covalent modification of biomolecules and in the synthesis of complex chemical structures .

Properties

IUPAC Name

5-ethylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-2-6-3-7(5-9-4-6)12(8,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOAVOSXGCZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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